5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of an amino group and a methoxyphenyl moiety further enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzyl azide with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The amino and methoxyphenyl groups enhance its binding affinity and specificity. This compound can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-amino-1-[(4-methoxyphenyl)methyl]-1H-indole-4-carboxamide
- 5-amino-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide
- 5-amino-1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide
Uniqueness
What sets 5-amino-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide apart is its triazole ring, which provides greater stability and versatility compared to other heterocycles. The presence of both amino and methoxyphenyl groups further enhances its reactivity and potential biological activity .
Properties
CAS No. |
133992-53-7 |
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Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
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